molecular formula C9H10BrF2NO B13288577 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL

3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL

Cat. No.: B13288577
M. Wt: 266.08 g/mol
InChI Key: BRAUISVZFYACAK-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL is a chemical compound with a unique structure that includes an amino group, a bromophenyl group, and two fluorine atoms attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromobenzaldehyde with malonic acid to form an intermediate compound, which is then subjected to further reactions to introduce the amino and difluoropropanol groups . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, potentially inhibiting or activating their functions. The difluoropropanol moiety may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoropropanol group in 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL makes it unique compared to similar compounds. This group can enhance the compound’s chemical stability, bioavailability, and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10BrF2NO

Molecular Weight

266.08 g/mol

IUPAC Name

3-amino-3-(3-bromophenyl)-2,2-difluoropropan-1-ol

InChI

InChI=1S/C9H10BrF2NO/c10-7-3-1-2-6(4-7)8(13)9(11,12)5-14/h1-4,8,14H,5,13H2

InChI Key

BRAUISVZFYACAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(CO)(F)F)N

Origin of Product

United States

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